2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride
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Overview
Description
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O2 It is known for its applications in various fields, including chemistry, biology, and medicine The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a phenyl ring through a methylene bridge
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(Chloroacetyl)morpholine: Similar structure but lacks the phenyl ring.
4-(2-Chloroethyl)morpholine hydrochloride: Contains a chloroethyl group instead of a chloroacetamide group.
[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride: Similar structure but with a hydroxyl group instead of a chloroacetamide group.
Uniqueness
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride is unique due to the presence of both the morpholine ring and the chloroacetamide group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c14-9-13(17)15-12-3-1-11(2-4-12)10-16-5-7-18-8-6-16;/h1-4H,5-10H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSDBKFKOQTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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